[2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate
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Overview
Description
[2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a 2-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with 2-(morpholine-4-carbonyl)phenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond between the carboxylic acid and the phenyl chloride. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield carboxylic acids, reduction reactions produce alcohols or amines, and substitution reactions result in derivatives with different functional groups .
Scientific Research Applications
[2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activities. The compound may inhibit certain enzymes or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
[2-(morpholine-4-carbonyl)phenyl] benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
[2-(piperidine-4-carbonyl)phenyl] 2-methylbenzoate: Contains a piperidine ring instead of a morpholine ring.
[2-(morpholine-4-carbonyl)phenyl] 3-methylbenzoate: Similar structure but with the methyl group in a different position on the benzoate moiety.
Uniqueness
The uniqueness of [2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate lies in its specific structural features, such as the presence of both the morpholine ring and the 2-methylbenzoate moiety.
Properties
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14-6-2-3-7-15(14)19(22)24-17-9-5-4-8-16(17)18(21)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHPUOKJCUTMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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